2-(4-Nitrophenylamino)ethyl methanesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

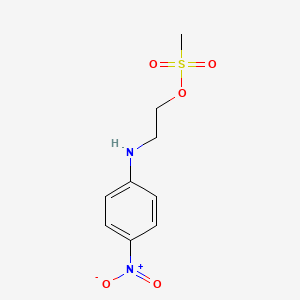

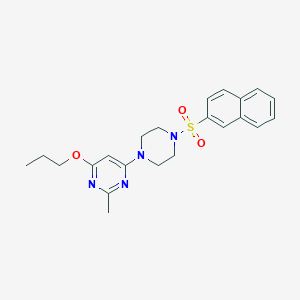

“2-(4-Nitrophenylamino)ethyl methanesulfonate” is a chemical compound with the CAS Number: 100418-51-7. It has a molecular weight of 260.27 and its IUPAC name is 2-((4-nitrophenyl)amino)ethyl methanesulfonate .

Molecular Structure Analysis

The molecular formula of “this compound” is C9H12N2O5S . The InChI code for this compound is 1S/C9H12N2O5S/c1-17(14,15)16-7-6-10-8-2-4-9(5-3-8)11(12)13/h2-5,10H,6-7H2,1H3 .科学的研究の応用

Structural and Spectroscopic Studies

Research into complexes involving 4-nitrophenyl derivatives, such as the study conducted by Binkowska et al. (2001), reveals insights into the structural and spectroscopic behavior of these compounds. The study on the 1:1 complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) demonstrated significant findings about the ionic structure and hydrogen bonding within these complexes, shedding light on their potential for further applications in scientific research (Binkowska et al., 2001).

Catalysis in Elimination Reactions

Pregel and Buncel (1993) explored the catalytic behavior of potassium cryptate in the elimination reaction of p-nitrophenyl methanesulfonate, revealing a more reactive nature of potassium ethoxide in the presence of cryptand compared to its absence. This study contributes to understanding the catalytic mechanisms involved in reactions with sulfonate esters, highlighting the potential for developing more efficient catalysts and reaction conditions (Pregel & Buncel, 1993).

Formation of Carbanions

The formation of carbanions from disulfonyl carbon acids activated by sulfonyl groups, such as 4-nitrophenyl[bis(ethylsulfonyl)]methane, in the presence of organic bases, was examined by Binkowska and Jarczewski (2008). Their spectrophotometric analysis provided valuable data on the reaction products, contributing to the understanding of proton transfer reactions and the formation of carbanions, which is crucial for various chemical synthesis processes (Binkowska & Jarczewski, 2008).

Aromatization Processes

Niknam et al. (2006) discovered that a combination of methanesulfonic acid and sodium nitrite, in the presence of wet SiO2, serves as an effective oxidizing agent for converting 1,4-dihydropyridines to pyridine derivatives under mild conditions. This research provides valuable insights into the aromatization process, offering potential applications in the synthesis of complex organic molecules (Niknam et al., 2006).

特性

IUPAC Name |

2-(4-nitroanilino)ethyl methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5S/c1-17(14,15)16-7-6-10-8-2-4-9(5-3-8)11(12)13/h2-5,10H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTPZHLIRGSOOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCNC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxylic acid](/img/structure/B2962851.png)

![Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2962861.png)

![2-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2962862.png)

![2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2962865.png)